molecular formula C17H14N2 B8315432 3,5-Di(2-pyridyl)toluene

3,5-Di(2-pyridyl)toluene

Cat. No. B8315432
M. Wt: 246.31 g/mol
InChI Key: DWIULLDYVPWADD-UHFFFAOYSA-N
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Patent
US07276617B2

Procedure details

A tridentate ligand, 3,5-di(2-pyridyl)toluene was synthesized as follows. Specifically, 3,5-dibromotoluene (6.9 g; 20 mmol), 2-tri-n-butylstannylpyridine (26.9 g; 73 mmol), bis(triphenylphosphine)palladium dichloride (1.55 g; 2.2 mmol), and lithium chloride (11.7 g; 276 mmol) were added to 130 ml of toluene and the mixture was refluxed for 2 days. After cooling, 50 ml of saturated potassium fluoride solution was added. The precipitated solid was separated by filtration, washed with a small amount of cooled toluene (20 ml×3), and vacuum dried. The obtained solid was placed to a mixed solution of dichloromethane and NaHCO3, and washed well. The organic layer was separated, was dried over MgSO4 powder, and then the solvent was removed by evaporation. Next, the solid was recrystallized from dichloromethane to obtain 2.2 g of grey solid of 3,5-di(2-pyridyl)toluene of interest.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
catalyst
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[C:6](Br)[CH:7]=1.C([Sn](CCCC)(CCCC)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1)CCC.[Cl-].[Li+].[F-].[K+]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1(C)C=CC=CC=1>[N:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[C:6]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:15][N:16]=2)[CH:7]=1 |f:2.3,4.5,^1:35,54|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Br)C
Name
Quantity
26.9 g
Type
reactant
Smiles
C(CCC)[Sn](C1=NC=CC=C1)(CCCC)CCCC
Name
Quantity
11.7 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
1.55 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
130 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[F-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The precipitated solid was separated by filtration
WASH
Type
WASH
Details
washed with a small amount of cooled toluene (20 ml×3), and vacuum
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
washed well
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4 powder
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
Next, the solid was recrystallized from dichloromethane

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1C=C(C=C(C1)C1=NC=CC=C1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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